Kolavenol
Overview
Description
Kolavenol is a diterpene with the molecular formula C20H34O and a molecular weight of 290.4834 . It can be isolated from various sources, including the root of Solidago altissima L .
Synthesis Analysis
The first step of salvinorin A biosynthesis in Salvia divinorum involves the formation of (–)-kolavenyl diphosphate [(–)-KPP], which is subsequently dephosphorylated to afford (–)-kolavenol . A class II diterpene synthase, designated as SdKPS, has been identified as the enzyme that catalyzes this reaction .
Molecular Structure Analysis
The IUPAC Standard InChI for Kolavenol is InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+
.
Chemical Reactions Analysis
The enzyme (–)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis, which involves the formation of (–)-kolavenyl diphosphate [(–)-KPP]. This compound is then dephosphorylated to produce (–)-kolavenol .
Physical And Chemical Properties Analysis
Kolavenol has a molecular weight of 290.48 and its molecular formula is C20H34O .
Scientific Research Applications
Trypanocidal Activity
Kolavenol, isolated from the root bark extract of Entada abyssinica, exhibits trypanocidal activity. This compound demonstrates effectiveness against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, with an IC50 value of 2.5 microg/ml. This finding supports the use of E. abyssinica by traditional healers in Uganda for treating sleeping sickness (Freiburghaus et al., 1998).
Antioxidant and Anti-inflammatory Properties
Kolaviron, a biflavonoid complex derived from Garcinia kola seeds containing kolavenol, has demonstrated significant anti-oxidative and anti-inflammatory properties. It has shown promise in extending the lifespan of Drosophila melanogaster and protecting against rotenone-induced toxicity, which is a model for Parkinson's Disease in rodents (Farombi et al., 2018).
Antitumor Activity
Kolavenol has shown potent antitumor effects. A study reported its significant impact on increasing the lifespan in mice with IMC carcinomas, even outperforming 5-FU, a widely used chemotherapeutic agent (Ohsaki et al., 1994).
Microbial Transformation
The microbial transformation of kolavenol has been explored, with Mucor plumbeus converting 17-acetoxy-kolavenol acetate into various hydroxylated forms. This process elucidates different compounds that could have diverse biological applications (Hoffmann et al., 1993).
Neuroprotective Role
Kolaviron has demonstrated a neuroprotective role, particularly in models of Parkinson's Disease. It can rescue striatal neuronal damage and reduce redo-inflammation in rats exposed to rotenone. This suggests its potential for preventing and managing Parkinson's Disease (Farombi et al., 2019).
Hepatoprotective Properties
Kolaviron has shown hepatoprotective effects by suppressing COX-2 and iNOS expression via NF-kappaB and AP-1. This mechanism indicates its effectiveness in protecting theliver from injury caused by substances like dimethyl nitrosamine (Farombi, Shrotriya, & Surh, 2009).
Safety And Hazards
Future Directions
The immense and largely untapped chemical diversity of plant specialized metabolism, including compounds like Kolavenol, offers a potential gold mine of biopharmaceuticals if sustainable means of their production can be realized . The natural product 2-oxokolavenol, which is related to Kolavenol, has been suggested as a potential drug candidate for future design by directly targeting FXR .
properties
IUPAC Name |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+/t17-,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTMZYKTDFKGKV-UUMJGGROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CCO)C)CCC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kolavenol | |
CAS RN |
19941-83-4 | |
Record name | Kolavenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019941834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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